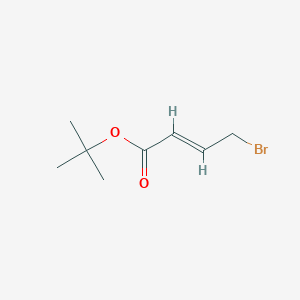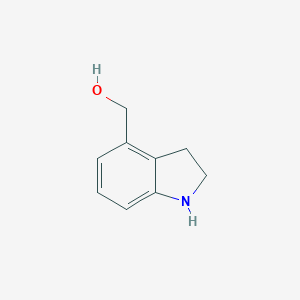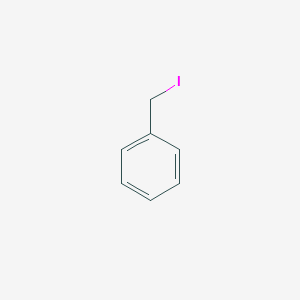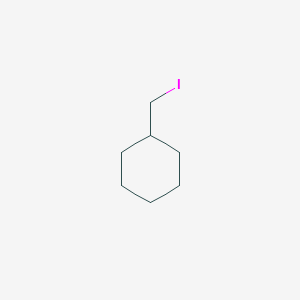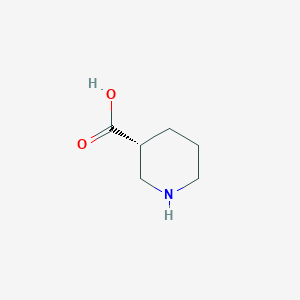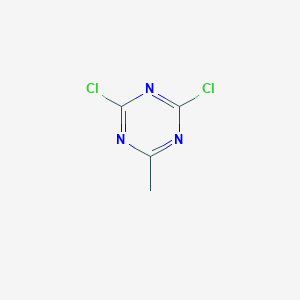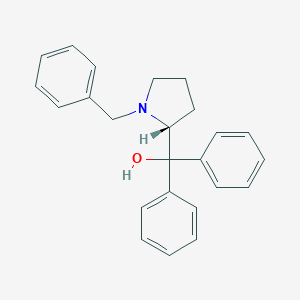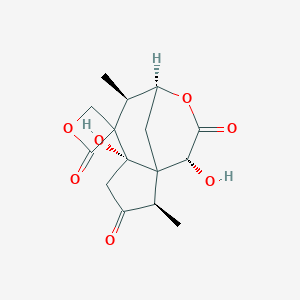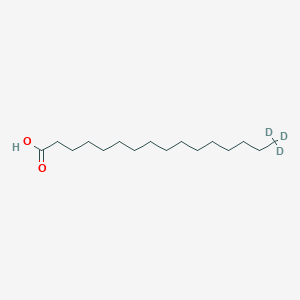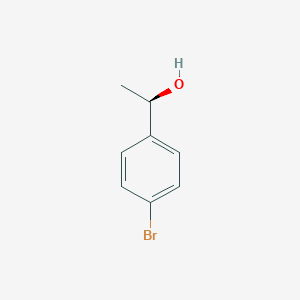
(R)-1-(4-溴苯基)乙醇
概述
描述
®-1-(4-Bromophenyl)ethanol is a chiral compound with the molecular formula C8H9BrO. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound features a bromine atom attached to a phenyl ring, which is further connected to an ethanol moiety. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
科学研究应用
Chemistry
®-1-(4-Bromophenyl)ethanol is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomeric purity makes it valuable in asymmetric synthesis .
Biology
In biological research, the compound is used to study enzyme-catalyzed reactions and chiral recognition processes. It serves as a substrate for various biocatalysts, helping to elucidate enzyme mechanisms .
Medicine
The compound is an intermediate in the synthesis of drugs that target specific receptors or enzymes. Its chiral nature is crucial for the activity and selectivity of these pharmaceuticals .
Industry
In the chemical industry, ®-1-(4-Bromophenyl)ethanol is used in the production of agrochemicals, fragrances, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate .
准备方法
Synthetic Routes and Reaction Conditions
Asymmetric Reduction: One common method for preparing ®-1-(4-Bromophenyl)ethanol involves the asymmetric reduction of 4-bromoacetophenone using chiral catalysts.
Biocatalytic Methods: Enzymatic reduction using alcohol dehydrogenases or lipases can also be employed.
Industrial Production Methods
Industrial production often relies on the asymmetric reduction method due to its scalability and efficiency. The process typically involves the use of chiral catalysts and hydrogen gas under controlled conditions to achieve the desired enantiomeric purity.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: 4-Bromoacetophenone.
Substitution: 4-Hydroxyphenylethanol.
Reduction: 4-Bromoethylbenzene.
作用机制
The mechanism of action of ®-1-(4-Bromophenyl)ethanol depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products. In enzymatic reactions, it serves as a substrate, undergoing specific transformations catalyzed by enzymes .
相似化合物的比较
Similar Compounds
(S)-1-(4-Bromophenyl)ethanol: The enantiomer of ®-1-(4-Bromophenyl)ethanol, differing only in the spatial arrangement of atoms.
4-Bromophenethyl alcohol: Lacks the chiral center, making it achiral.
4-Chlorophenylethanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
®-1-(4-Bromophenyl)ethanol is unique due to its chiral nature and the presence of a bromine atom, which imparts specific reactivity and selectivity in chemical reactions. Its enantiomeric purity is crucial for applications in asymmetric synthesis and pharmaceutical production .
属性
IUPAC Name |
(1R)-1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426185 | |
| Record name | (R)-1-(4-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-78-7 | |
| Record name | (R)-1-(4-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(4-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of 1-(4-bromophenyl)ethanol affect the photochemical properties of phthalocyanines?
A1: The research paper [] demonstrates that incorporating the enantiopure (R)-1-(4-bromophenyl)ethanol as a ligand in phthalocyanine derivatives results in a higher quantum yield of reactive oxygen species (ROS) generation compared to phthalocyanines containing the (S)-enantiomer or the racemic mixture. This highlights the significant impact of chirality on the photochemical properties of these molecules. While the exact mechanism behind this difference is not fully elucidated in the paper, it suggests a potential for enantioselective photochemical reactions.
Q2: Are there any observed differences in the interaction of phthalocyanines modified with (R)-1-(4-bromophenyl)ethanol compared to other isomers with mammary MCF-7 cells?
A2: Yes, the research [] observed differences in the interaction of these modified phthalocyanines with mammary MCF-7 cells. Although the specific details of these interactions are not fully elaborated in the abstract, the researchers found variations in fluorescence microscopy and cell viability results between phthalocyanines modified with (R)-1-(4-bromophenyl)ethanol, (S)-1-(4-bromophenyl)ethanol, and the racemic mixture. This finding further emphasizes the importance of considering chirality when investigating the biological activity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

